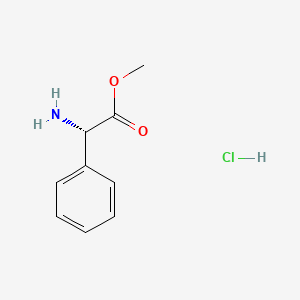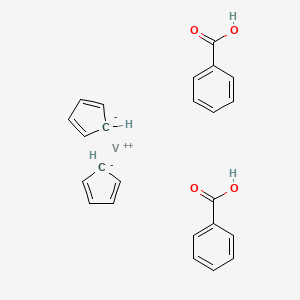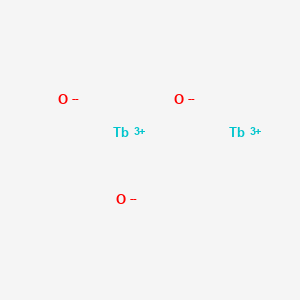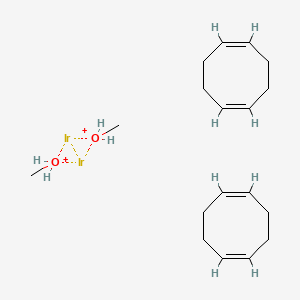
CARBURE DE CHROME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium carbide is a ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including Cr₃C₂, Cr₇C₃, and Cr₂₃C₆. At standard conditions, it appears as a gray solid. Chromium carbide is known for its extreme hardness, high strength, and excellent corrosion resistance. It is also a refractory compound, meaning it retains its strength at high temperatures, making it useful as an additive to metal alloys .
Applications De Recherche Scientifique
Chromium carbide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of hydrocarbons and the reduction of metal oxides.
Biology: Chromium carbide coatings are used in biomedical implants to improve wear resistance and biocompatibility.
Medicine: It is used in the development of medical devices and tools that require high hardness and corrosion resistance.
Industry: Chromium carbide is widely used in the manufacturing of cutting tools, wear-resistant coatings, and thermal spray coatings. .
Mécanisme D'action
Target of Action
Chromium Carbide (Cr3C2, Cr7C3, and Cr23C6) is primarily used as an additive to metal alloys . It targets the surface of metals, improving their wear resistance and corrosion resistance . It is also used in the formation of hard carbide coatings on alloyed steels .
Mode of Action
Chromium Carbide interacts with its targets (metal surfaces) by integrating into the surface of the metal . This integration results in improved wear resistance and corrosion resistance of the metal, and these properties are maintained even at elevated temperatures . The formation of Chromium Carbide can be achieved through mechanical alloying . In this process, metallic chromium and pure carbon in the form of graphite are loaded into a ball mill and ground into a fine powder. After the components have been ground, they are pressed into a pellet and subjected to hot isostatic pressing .
Biochemical Pathways
Chromium Carbide doesn’t directly interact with biochemical pathways as it is primarily used in industrial applications rather than biological systems. For instance, the heat and pressure from hot isostatic pressing cause the graphite and metallic chromium to react and form Chromium Carbide .
Result of Action
The primary result of Chromium Carbide’s action is the enhancement of the wear resistance and corrosion resistance of the metal surfaces it is applied to . It also retains its strength at high temperatures, making it a refractory compound . These properties make Chromium Carbide a valuable additive in various industrial applications, including the formation of hard carbide coatings on alloyed steels .
Action Environment
The action of Chromium Carbide is influenced by various environmental factors. For instance, the phase and layer thickness of the chromium coatings are highly dependent on the holding time and temperature . At low temperatures (900 °C), the carbides coating appears as one layer mainly consisting of Cr7C3 phase. As the temperature
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through mechanical alloying, where metallic chromium and pure carbon in the form of graphite are loaded into a ball mill and ground into a fine powder. The components are then pressed into a pellet and subjected to hot isostatic pressing, which uses an inert gas, primarily argon, in a sealed oven. The heat and pressure cause the graphite and metallic chromium to react and form chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is often produced by the reduction of chromium oxide in a vacuum. This process involves heating a mixture of chromium oxide and carbon at high temperatures (1150–1500°C) in an electric resistance furnace. The carbon reacts with the chromium oxide to form chromium carbide and carbon monoxide gas, which is drawn off into vacuum pumps .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form chromium oxide and carbon dioxide at high temperatures. It can also be reduced by strong reducing agents like hydrogen to form metallic chromium and methane .
Common Reagents and Conditions:
Oxidation: Chromium carbide reacts with oxygen at elevated temperatures to form chromium oxide and carbon dioxide.
Reduction: Hydrogen gas can reduce chromium carbide to metallic chromium and methane at high temperatures.
Substitution: Chromium carbide can react with other metal oxides to form mixed metal carbides and oxides.
Major Products:
Oxidation: Chromium oxide (Cr₂O₃) and carbon dioxide (CO₂).
Reduction: Metallic chromium (Cr) and methane (CH₄).
Substitution: Mixed metal carbides and oxides.
Comparaison Avec Des Composés Similaires
- Tungsten Carbide (WC)
- Silicon Carbide (SiC)
- Titanium Carbide (TiC)
- Molybdenum Carbide (Mo₂C)
- Vanadium Carbide (VC)
Propriétés
Numéro CAS |
12105-81-6 |
|---|---|
Formule moléculaire |
C2H8Cr3 |
Poids moléculaire |
188.07 g/mol |
Nom IUPAC |
chromium;methane |
InChI |
InChI=1S/2CH4.3Cr/h2*1H4;;; |
Clé InChI |
QKCQJEFEQXXXTO-UHFFFAOYSA-N |
SMILES canonique |
C.C.[Cr].[Cr].[Cr] |
Synonymes |
Einecs 235-160-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


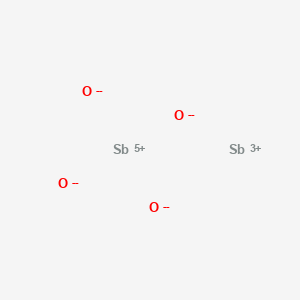
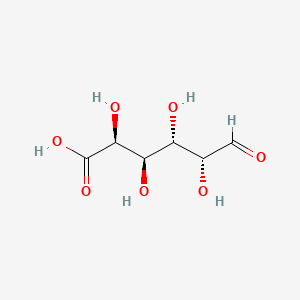
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
